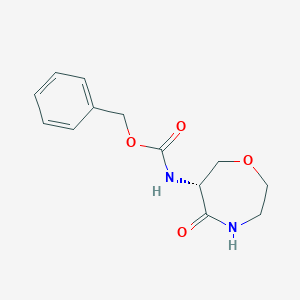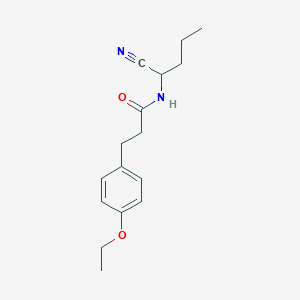![molecular formula C12H21N3O B2584534 N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide CAS No. 1645358-09-3](/img/structure/B2584534.png)
N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide” is an organic compound . It is a derivative of cyanoacetamide, which is an acetic amide with a nitrile functional group .
Synthesis Analysis
The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecule contains a total of 37 atoms. There are 21 Hydrogen atoms, 12 Carbon atoms, 3 Nitrogen atoms, and 1 Oxygen atom . It also contains 16 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 1 six-membered ring, 1 secondary amide (aliphatic), 1 tertiary amine (aliphatic), and 1 nitrile (aliphatic) .Chemical Reactions Analysis
Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 166.225 . The density is 1.1±0.1 g/cm3, and the boiling point is 381.1±21.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Surgical Anesthesia in Guinea Pigs : Ketamine, a compound related to N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide, was used alongside Acepromazine for producing surgical depth anesthesia in guinea pigs. This combination was effective, safe, and easily controlled (Shucard, Andrew, & Beauford, 1975).
Synthesis of Psychotropic Substances : Some derivatives of this compound, such as U-47700, are noted for their strong analgesic properties and have been investigated as alternatives to traditional opioids. These compounds show selectivity for μ-opioid receptors and have been used as research chemicals or new psychoactive substances (Elliott, Brandt, & Smith, 2016).
Antidepressant Biochemical Profile : The compound Wy-45,030, which is structurally similar to this compound, has shown a neurochemical profile indicative of antidepressant activity. It inhibits rat brain imipramine receptor binding and monoamine uptake without significant side effects typical in tricyclic therapy (Muth et al., 1986).
Toxicity Studies in Zebrafish : Compounds related to this compound, such as cyclohexanol and dimethylamine, have been studied for their embryotoxic and teratologic potency using fertilized zebrafish eggs (Groth, Schreeb, Herdt, & Freundt, 1993).
Chemical Synthesis : The compound is involved in various chemical reactions, such as those between allylamine and ketones, which form N-methylene-2-propen-amines, indicating its utility in organic chemistry and synthesis (Chen Link, 2002).
Hydrolytic Cleavage Studies : Research on derivatives of this compound, like 1-aryl-5-cyano-6-(2-dimethylaminovinyl)-4-oxo(thioxo)-1,4-dihydropyrimidines, has been conducted to understand their hydrolytic cleavage, illustrating the compound’s significance in chemical research (Ivanov, Tugusheva, Alekseeva, & Granik, 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
As part of a collection of rare and unique chemicals, this compound is provided to early discovery researchers . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
Propiedades
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-15(2)9-12(16)14-11(8-13)10-6-4-3-5-7-10/h10-11H,3-7,9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECYNATZARPPNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC(C#N)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(benzo[d]thiazol-2-yl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2584457.png)
![1-Benzyl-4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)pyridin-1-ium bromide](/img/structure/B2584460.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B2584461.png)





![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2584470.png)
![6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2584472.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2584474.png)